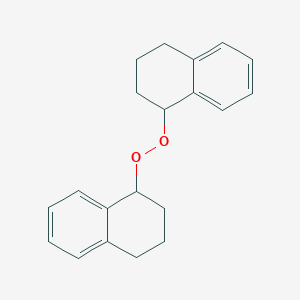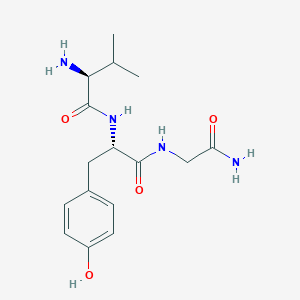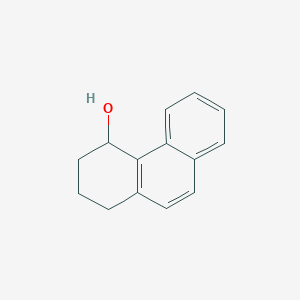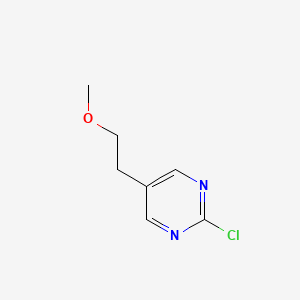
Sodium 2-(tridecyloxy)ethyl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Polyethylene glycol tridecyl ether sulfate sodium salt is a surfactant commonly used in various industrial and consumer products. It is known for its excellent emulsifying, wetting, and foaming properties, making it a valuable ingredient in detergents, shampoos, and other personal care products. This compound is a derivative of polyethylene glycol and tridecyl alcohol, which are both widely used in the chemical industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Polyethylene glycol tridecyl ether sulfate sodium salt is synthesized through the reaction of tridecyl alcohol with ethylene oxide to form polyethylene glycol tridecyl ether. This intermediate is then sulfated using sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to produce the final product .
Industrial Production Methods
The industrial production of polyethylene glycol tridecyl ether sulfate sodium salt typically involves continuous reactors, such as falling film reactors, to ensure efficient and consistent sulfation. The process includes the polymerization of tridecyl alcohol and ethylene oxide, followed by sulfation and neutralization .
Análisis De Reacciones Químicas
Types of Reactions
Polyethylene glycol tridecyl ether sulfate sodium salt primarily undergoes substitution reactions due to the presence of the sulfate group. It can also participate in hydrolysis reactions under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines.
Hydrolysis Reactions: Acidic or basic conditions can lead to the breakdown of the sulfate ester bond, resulting in the formation of polyethylene glycol tridecyl ether and sulfuric acid or sodium sulfate.
Major Products
Substitution Reactions: The major products include substituted ethers and sulfates.
Hydrolysis Reactions: The primary products are polyethylene glycol tridecyl ether and sulfuric acid or sodium sulfate.
Aplicaciones Científicas De Investigación
Polyethylene glycol tridecyl ether sulfate sodium salt has a wide range of applications in scientific research:
Mecanismo De Acción
Polyethylene glycol tridecyl ether sulfate sodium salt exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and solubilization of hydrophobic compounds. The sulfate group interacts with water molecules, while the hydrophobic tridecyl chain interacts with non-polar substances, facilitating the formation of micelles and emulsions .
Comparación Con Compuestos Similares
Similar Compounds
- Polyethylene glycol lauryl ether sulfate sodium salt
- Polyethylene glycol stearyl ether sulfate sodium salt
- Polyethylene glycol cetyl ether sulfate sodium salt
Uniqueness
Polyethylene glycol tridecyl ether sulfate sodium salt is unique due to its specific hydrophobic chain length (tridecyl group), which provides a balance between hydrophilicity and hydrophobicity. This balance makes it particularly effective in applications requiring strong emulsifying and foaming properties .
Propiedades
Número CAS |
128664-34-6 |
|---|---|
Fórmula molecular |
C15H31NaO5S |
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
sodium;2-tridecoxyethyl sulfate |
InChI |
InChI=1S/C15H32O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-19-14-15-20-21(16,17)18;/h2-15H2,1H3,(H,16,17,18);/q;+1/p-1 |
Clave InChI |
ZBWSHGCWHFPLBI-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCOCCOS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9H-Pyrrolo[1,2-a]indol-9-one, 8-amino-5,7-dimethoxy-6-methyl-](/img/structure/B14642147.png)

![4-[3-(2,4-Dinitrophenyl)prop-2-en-1-ylidene]-1-ethyl-1,4-dihydroquinoline](/img/structure/B14642159.png)

![2-[(1,3-Thiazol-5-yl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14642181.png)




![2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarboxylic acid](/img/structure/B14642207.png)
![[1,4-Phenylenebis(methylene)]bis(dimethylsulfanium) dibromide](/img/structure/B14642210.png)



